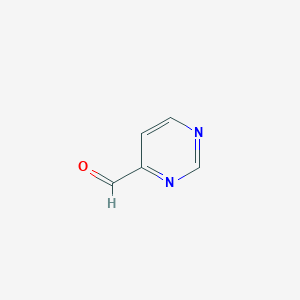

Pyrimidine-4-carbaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c8-3-5-1-2-6-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKULHRWWYCFJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464976 | |

| Record name | Pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2435-50-9 | |

| Record name | Pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Pharmacological Potential of Pyrimidine 4 Carbaldehyde Derivatives

Wittig Reaction

As an aldehyde, Pyrimidine-4-carbaldehyde is a suitable substrate for the Wittig reaction. This reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, yielding an alkene. organic-chemistry.orgwikipedia.org The reaction proceeds by treating the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent), which is typically generated by deprotonating a phosphonium salt with a strong base. libretexts.org The process involves the formation of an oxaphosphetane intermediate, which then decomposes to the final alkene and a thermodynamically stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com This method is highly valuable in organic synthesis for creating alkenes with predictable stereochemistry. nih.gov

Condensation Reactions

The aldehyde functional group of this compound readily participates in condensation reactions with various nucleophiles. researchgate.net These reactions are fundamental for building more complex molecular scaffolds.

Schiff Base Formation : It reacts with primary amines to form Schiff bases (imines). This reaction is common for aromatic aldehydes and is used to synthesize ligands for metal complexes or intermediates for further transformations. wikipedia.org

Knoevenagel Condensation : It can react with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. This reaction is a key step in the synthesis of various substituted pyrimidine (B1678525) derivatives. growingscience.com

Aldol-type Condensations : this compound can participate in aldol-type reactions, including condensations with ketones, to form α,β-unsaturated carbonyl compounds, which are versatile synthetic intermediates. mdpi.com

Applications of Pyrimidine 4 Carbaldehyde

Role in Medicinal Chemistry

The pyrimidine (B1678525) scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous therapeutic agents. nih.govresearchtrend.net this compound serves as a key starting material for synthesizing pyrimidine derivatives with a wide spectrum of biological activities. growingscience.com

Building Block for Biologically Active Molecules

Pyrimidine derivatives have demonstrated significant potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents. researchtrend.netmdpi.com The ability to functionalize this compound through its aldehyde group allows medicinal chemists to systematically modify its structure to optimize interactions with biological targets. nih.gov

Synthesis of Kinase Inhibitors

Protein kinases are crucial enzymes that regulate many cellular processes, and their dysregulation is implicated in diseases like cancer. researchgate.net The pyrimidine core is a well-established hinge-binding motif for many kinase inhibitors. acs.org this compound is used as an intermediate in the synthesis of potent and selective kinase inhibitors. nih.gov For example, fused pyrimidine structures like pyrazolo[3,4-d]pyrimidines, which can be synthesized from pyrimidine precursors, act as ATP isosteres and effectively inhibit oncogenic kinases. rsc.org

Applications Beyond Medicinal Chemistry

The electronic properties of the pyrimidine ring also lend themselves to applications in optoelectronics and materials science.

Polymers and Coatings

While specific large-scale applications are not widely documented, the reactivity of this compound makes it a potential monomer or cross-linking agent in polymer synthesis. Aldehydes can react with phenols, ureas, or melamines to form thermosetting resins. The incorporation of the nitrogen-rich, thermally stable pyrimidine ring could impart desirable properties such as enhanced thermal stability or specific electronic characteristics to the resulting polymers and coatings.

Sensors

Pyrimidine derivatives have been successfully developed as chemosensors for detecting various analytes. jetir.org Their design often involves coupling the pyrimidine core to a fluorophore or chromophore. The nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions, leading to a detectable change in the optical properties (color or fluorescence) of the molecule. nih.gov For instance, pyrimidine-based Schiff base compounds have been synthesized to act as fluorescent sensors for ions like Al³⁺. jetir.org Other pyrimidine-based sensors have shown high sensitivity and selectivity for detecting copper (II) and cyanide ions in aqueous media. nih.gov Furthermore, pyrimidine derivatives have been fabricated into fluorescent organic nanoparticles for the selective detection of bacteria like Pseudomonas aeruginosa. nih.gov

Conclusion

Pyrimidine-4-carbaldehyde is a heterocyclic compound of significant chemical interest. Its value stems from the versatile reactivity of its aldehyde group combined with the unique electronic properties of the pyrimidine (B1678525) ring. This combination makes it an indispensable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. Beyond pharmaceuticals, its utility is expanding into materials science, with promising applications in organic solar cells and chemical sensors. The continued exploration of this compound and its derivatives is expected to yield further innovations across multiple scientific disciplines.

Future Research Horizons for this compound: A Scientific Perspective

This compound, a key heterocyclic aldehyde, is poised at the forefront of innovative chemical synthesis and therapeutic development. As researchers delve deeper into its potential, several key areas of future investigation are emerging, promising to unlock novel applications and a deeper understanding of its chemical behavior. These future directions range from pioneering synthetic methodologies to advanced computational modeling and the exploration of new therapeutic frontiers.

常见问题

Q. What are the standard synthetic routes for Pyrimidine-4-carbaldehyde, and how can reaction efficiency be optimized?

this compound is typically synthesized via heterocyclization of 3-(polyfluoroacetyl)pyruvaldehyde dimethyl acetals with amidines in refluxing acetonitrile. A key methodological improvement involves adding triethylborate as an accelerant, reducing reaction time from 12 hours to 4–8 hours while achieving yields of 74–96% . Optimization strategies include:

- Monitoring reaction progress via TLC or HPLC.

- Adjusting solvent polarity (e.g., acetonitrile vs. DMF) to balance reactivity and byproduct formation.

- Employing stoichiometric ratios of amidines to acetals (1:1.2) to ensure complete conversion.

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm aldehyde proton resonance (δ 9.8–10.2 ppm) and pyrimidine ring structure .

- X-ray Crystallography : For unambiguous structural determination, as demonstrated for related pyrimidine derivatives (e.g., N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl] methanesulfonamide) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How can researchers ensure reproducibility of this compound synthesis from literature protocols?

Reproducibility requires:

- Detailed Reagent Specifications : Use anhydrous solvents and high-purity amidines to avoid side reactions .

- Precise Reaction Conditions : Document temperature control (±2°C) and inert atmosphere (N/Ar) to prevent oxidation of the aldehyde group.

- Data Transparency : Include raw spectral data in appendices and processed data in results sections, per IUPAC guidelines .

Advanced Research Questions

Q. How can contradictory data on this compound reactivity be resolved, such as conflicting yields or regioselectivity?

Contradictions often arise from variations in substituent effects or reaction conditions. Methodological approaches include:

- Comparative Studies : Systematically test substituents (e.g., electron-withdrawing vs. donating groups) on the pyrimidine ring to assess their impact on aldehyde stability .

- Computational Modeling : Use DFT calculations to predict regioselectivity in heterocyclization reactions .

- Cross-Validation : Replicate conflicting studies under identical conditions and analyze byproducts via GC-MS .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

Focus on structural modifications guided by:

- Substituent Positioning : Introduce amino or halogen groups at the 2- or 6-positions to modulate electronic properties and binding affinity .

- Prodrug Approaches : Convert the aldehyde to a protected acetal for improved stability in biological systems .

- Structure-Activity Relationship (SAR) Studies : Test derivatives against target enzymes (e.g., kinases) using enzyme inhibition assays .

Q. How can researchers address challenges in isolating this compound due to its instability?

Mitigation strategies include:

Q. What methodologies are recommended for analyzing conflicting spectral data in this compound characterization?

Resolve discrepancies via:

- Multi-Technique Cross-Check : Combine NMR, IR, and X-ray data to confirm functional groups .

- Dynamic NMR Experiments : Assess temperature-dependent shifts to identify tautomeric forms or conformational flexibility .

- Collaborative Validation : Share raw data with third-party labs for independent analysis .

Methodological and Ethical Considerations

Q. How should researchers document and present this compound data to meet journal standards?

Follow guidelines such as:

- Structured Abstracts : Include objectives, methods, and key findings in ≤250 words .

- Data Organization : Separate raw data (appendix) from processed results (main text), with explicit error margins .

- Ethical Reporting : Disclose all conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

What frameworks assist in formulating rigorous research questions for this compound studies?

Apply the FINER criteria:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。